N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of chlorinated phenyl and pyridinyl groups, along with a trifluoromethyl group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound, under acidic or basic conditions.
Introduction of the Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-efficiency, and safety. This often includes:
Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors may be used.
Catalysis: Catalysts such as palladium or copper may be employed to facilitate specific steps in the synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Purification: Industrial-scale purification techniques, such as crystallization, distillation, and chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorinated aromatic rings, potentially leading to dechlorination.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions bearing chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) are used under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dechlorinated products and reduced aromatic rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-8-[3-chloro-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
N-(4-chlorophenyl)-8-[3-chloro-5-(methyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its physicochemical properties.
Uniqueness
The presence of the trifluoromethyl group in N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2F3N4O2/c21-14-1-3-15(4-2-14)27-18(30)29-9-10-31-19(29)5-7-28(8-6-19)17-16(22)11-13(12-26-17)20(23,24)25/h1-4,11-12H,5-10H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECKVPAETMWZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)NC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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